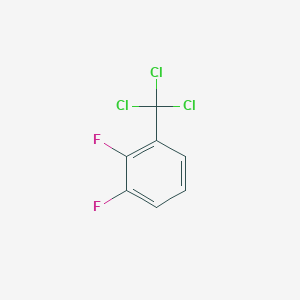
2,3-Difluorobenzotrichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluorobenzotrichloride, also known as 2,3-DFBTC, is a chemical compound with the molecular formula C7H3Cl3F2. It is widely used in various fields, including pharmaceuticals, agrochemicals, and scientific research. This compound is known for its unique chemical properties and versatility in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
2,3-Difluorobenzotrichloride can be synthesized through several methods. One common method involves the reaction of 2,3-difluorotoluene with chlorine gas in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
化学反应分析
Types of Reactions
2,3-Difluorobenzotrichloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated benzoic acids.
Reduction Reactions: Reduction of this compound can yield difluorobenzyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium fluoride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
Substitution: Fluorinated benzene derivatives.
Oxidation: 2,3-Difluorobenzoic acid.
Reduction: 2,3-Difluorobenzyl alcohol.
科学研究应用
2,3-Difluorobenzotrichloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of fluorinated analogs of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals
作用机制
The mechanism of action of 2,3-Difluorobenzotrichloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these reactions are often complex and depend on the specific application and target .
相似化合物的比较
Similar Compounds
2,3-Dichlorobenzotrichloride: Similar in structure but with chlorine atoms instead of fluorine.
2,3-Difluorobenzyl Alcohol: A reduced form of 2,3-Difluorobenzotrichloride.
2,3-Difluorobenzoic Acid: An oxidized form of this compound .
Uniqueness
This compound is unique due to the presence of both fluorine and chlorine atoms, which impart distinct reactivity and stability. The combination of these halogens makes it a valuable intermediate in various synthetic pathways, offering versatility that similar compounds may lack .
属性
IUPAC Name |
1,2-difluoro-3-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F2/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFVPDKMWYXGDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














